molecular formula C3H7ClO B101053 (R)-1-Chloro-2-propanol CAS No. 19141-39-0

(R)-1-Chloro-2-propanol

Cat. No. B101053
CAS RN: 19141-39-0
M. Wt: 94.54 g/mol
InChI Key: YYTSGNJTASLUOY-GSVOUGTGSA-N
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Description

(R)-1-Chloro-2-propanol is a chiral alcohol that serves as an important intermediate in the synthesis of various pharmaceuticals, including beta-adrenergic blocking agents and antihypertensive drugs . It is also relevant in the context of environmental microbiology, as certain bacteria can utilize chlorinated alcohols like 2,3-dichloro-1-propanol for growth, which shares a similar structure .

Synthesis Analysis

The synthesis of (R)-1-Chloro-2-propanol and its related compounds can be achieved through various methods. For instance, (R)-3-Chloro-1,2-propanediol, a compound with a similar structure, can be produced from prochiral 1,3-dichloro-2-propanol using Corynebacterium sp. with a high molar conversion yield and enantiomeric excess . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride demonstrates the ability to create isotopomers of 1-chloro-2-propanol derivatives, which are valuable for research purposes .

Molecular Structure Analysis

The molecular structure of compounds closely related to (R)-1-Chloro-2-propanol has been studied using techniques such as electron diffraction and spectroscopy. For example, the molecular structure of 3-chloro-2-chloromethyl-1-propene was analyzed, revealing the presence of different conformers . Similarly, the conformational analysis of 1-chloro- and 1-bromo-2-propanol showed a preference for the gauche orientation due to hyperconjugation effects .

Chemical Reactions Analysis

The chemical behavior of (R)-1-Chloro-2-propanol is influenced by its functional groups and stereochemistry. Kinetic resolution studies have been conducted to obtain optically pure forms of 1-chloro-3-(1-naphthyloxy)-2-propanol, which is structurally related to (R)-1-Chloro-2-propanol, using stereoselective hydrolysis . The presence of chlorine also allows for reactions such as dehalogenation, as seen in bacteria that can degrade dihaloalcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Chloro-2-propanol and its analogs are characterized by their conformational stability and intermolecular interactions. For instance, the conformational stability and vibrational spectra of 1,3-dichloro-2-propanol were investigated, highlighting the role of Cl⋯H(O) dipolar interactions . The synthesis and chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol also provide insights into the optical properties of chlorinated propanols .

Scientific Research Applications

  • Synthesis of Beta-Adrenergic Blocking Agents : (R)-1-Chloro-2-propanol is used as an intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Research has focused on improving the preparation of this compound and conducting kinetic resolution studies to obtain it in highly optically pure form (Kapoor et al., 2003).

  • Production of (R)-3-Chloro-1,2-Propanediol : Studies have explored the conversion of prochiral 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol using bacterial strains, highlighting its potential for industrial applications (Nakamura et al., 1993).

  • Chemoenzymatic Synthesis of Antihypertensive Agents : The compound is involved in the chemoenzymatic synthesis of potential antihypertensive agents. This involves kinetic resolution and the preparation of oxirane precursors, showcasing its role in drug synthesis (Regla et al., 2008).

  • Synthesis of Antidepressant Drugs : It is also used in the synthesis of antidepressant drugs, where microbial reductases have been applied to produce chiral intermediates with high enantioselectivity (Choi et al., 2010).

  • Biosynthesis of Chiral Intermediates for Antidepressants : The compound serves as a crucial chiral intermediate for the efficient biosynthesis of antidepressants, where engineered carbonyl reductases are used to enhance catalytic activity (Shao et al., 2020).

  • Biopropanols Production from Glycerol : In the context of renewable energy and materials, it is used in the hydrogenolysis of 1,2-propanediol for the production of biopropanols from glycerol (Amada et al., 2010).

  • Degradation of Chloropropanols by Rhizobia : Research on environmental applications includes the isolation of bacteria capable of degrading chloropropanols, like 2,3-dichloro-1-propanol, a chemically stable compound difficult to degrade (Effendi et al., 2000).

properties

IUPAC Name

(2R)-1-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSGNJTASLUOY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Chloro-2-propanol

CAS RN

19141-39-0
Record name 19141-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LA Garbe, M Moreno-Horn, R Tressl… - FEMS microbiology …, 2006 - academic.oup.com
Rhodococcus sp. strain DTB (DSM 44534) was grown on a mixture of (R,R)-, (S,S)- and meso-bis-(1-chloro-2-propyl) ether (BCPE) as the sole source of carbon and energy. During …
Number of citations: 7 academic.oup.com
I Izquierdo, MT Plaza, M Rodrı́guez, J Tamayo - Tetrahedron: Asymmetry, 2000 - Elsevier
1,2-Propanediol 5, 1-chloro-2-propanol 8 and its related 2-O-acetate 9 were partially resolved by chemoenzymatic acetylation and deacetylation, in the presence of Pseudomonas …
Number of citations: 12 www.sciencedirect.com
T Takeichi, M Ishimori, T Tsuruta - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
By using an optically active cobalt complex, N,N′-disalicylidene-(1R,2R)-1,2-cyclohexanediaminatocobalt(II), as a catalyst, optically active methyloxirane was synthesized by the …
Number of citations: 11 www.journal.csj.jp
N Itoh, M Nakamura, K Inoue, Y Makino - Applied microbiology and …, 2007 - Springer
An asymmetric hydrogen-transfer biocatalyst consisting of mutated Rhodococcus phenylacetaldehyde reductase (PAR) or Leifsonia alcohol dehydrogenase (LSADH) was applied for …
Number of citations: 51 link.springer.com
Z Cheng, Q Chen, S Cervantes, Q Tang, X Gao… - Journal of hazardous …, 2020 - Elsevier
Organophosphate flame retardants (OPFRs) have been increasingly utilized as flame retardants in various fields due to the phasing out of polybrominated diphenyl ethers. To achieve a …
Number of citations: 22 www.sciencedirect.com
PV Ramachandran, B Gong, AV Teodorović - Journal of fluorine chemistry, 2007 - Elsevier
A comparative study of the asymmetric reduction of representative aryl and alkyl α-fluoro- and α-chloromethyl ketones using (−)-diisopinocampheylchloroborane [(−)-DIP-Chloride™] …
Number of citations: 21 www.sciencedirect.com

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